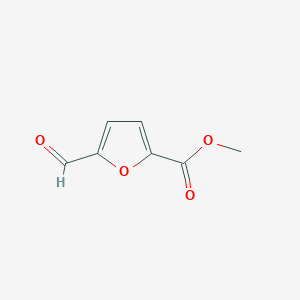

Methyl 5-formylfuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPOOUQFAUOHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484260 | |

| Record name | Methyl 5-formyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5904-71-2 | |

| Record name | Methyl 5-formyl-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formylfuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Methyl 5-Formylfuran-2-carboxylate from Biomass: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Sustainable Platform Chemicals

The transition from a fossil fuel-based economy to one rooted in renewable resources is a paramount challenge of the 21st century. Biomass, an abundant and carbon-neutral feedstock, presents a compelling alternative for the production of valuable platform chemicals.[1][2] Among these, furan derivatives, accessible from the dehydration of C5 and C6 sugars, are of significant interest due to their versatile chemical functionalities.[3][4] One such derivative, methyl 5-formylfuran-2-carboxylate (MFFC), is a promising building block for pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth technical overview of the synthesis of MFFC from biomass, focusing on the core chemical transformations and offering practical, field-proven insights for researchers and drug development professionals.

Strategic Overview: Pathways from Biomass to MFFC

The synthesis of MFFC from biomass primarily proceeds through the key intermediate, 5-hydroxymethylfurfural (HMF). HMF is readily produced from the acid-catalyzed dehydration of hexose sugars, such as fructose and glucose, which are in turn derived from the hydrolysis of lignocellulosic biomass.[5][6] From HMF, two principal synthetic routes to MFFC emerge, each with its own set of advantages and challenges.

Figure 1: Key synthetic pathways from biomass to this compound (MFFC).

This guide will delve into the practical execution of these pathways, providing detailed protocols and insights into the underlying chemical principles.

Part I: The Gateway Intermediate - Synthesis of 5-Hydroxymethylfurfural (HMF) from C6 Sugars

The efficient production of HMF is a cornerstone of furan chemistry. While both glucose and fructose can be converted to HMF, fructose is generally preferred due to its higher reactivity and selectivity, as it can be dehydrated more readily.[7] The conversion of glucose to HMF typically involves an initial isomerization step to fructose, often facilitated by a Lewis acid catalyst.

Core Causality: The Chemistry of Hexose Dehydration

The acid-catalyzed dehydration of fructose to HMF involves the removal of three water molecules. The reaction proceeds through a series of cyclic and acyclic intermediates. The choice of catalyst and solvent system is critical to maximize HMF yield and minimize the formation of byproducts, such as levulinic acid and humins (polymeric condensation products).[3][4] Aprotic polar solvents, such as dimethyl sulfoxide (DMSO), have been shown to enhance selectivity towards HMF.[3]

Experimental Protocol: Acid-Catalyzed Dehydration of Fructose to HMF

This protocol outlines a typical lab-scale synthesis of HMF from fructose using a solid acid catalyst.

Materials:

-

D-Fructose

-

Dimethyl Sulfoxide (DMSO)

-

Amberlyst-15 (or other suitable solid acid catalyst)

-

Toluene

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-fructose (e.g., 10 g) in DMSO (e.g., 100 mL).

-

Add the solid acid catalyst (e.g., Amberlyst-15, 5 wt% of fructose).

-

Heat the reaction mixture to a specified temperature (e.g., 120-140 °C) and stir vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter to remove the solid catalyst.

-

Transfer the filtrate to a separatory funnel and add toluene (e.g., 100 mL) and water (e.g., 100 mL) to extract the HMF.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude HMF.

-

The crude HMF can be further purified by column chromatography on silica gel.

Part II: The Primary Synthetic Route - Oxidation and Esterification

This pathway involves the selective oxidation of the hydroxymethyl group of HMF to a carboxylic acid, followed by esterification with methanol.

Step 1: Selective Oxidation of HMF to 5-Formylfuran-2-carboxylic Acid (FFCA)

The selective oxidation of HMF to FFCA is a critical step, as over-oxidation to 2,5-furandicarboxylic acid (FDCA) can occur.[8][9] Various catalytic systems have been developed for this transformation, often employing transition metal-based catalysts in the presence of an oxidant like oxygen or air.[1][10]

Causality in Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity. Catalysts based on non-precious metals like copper and manganese have shown promise.[1][10] The reaction conditions, including temperature, pressure, and the presence of a base, can be tuned to favor the formation of FFCA.[11]

Experimental Protocol: Catalytic Aerobic Oxidation of HMF to FFCA

This protocol is adapted from literature procedures for the selective oxidation of HMF.[11]

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Copper(II) oxide (CuO) or Manganese(IV) oxide (MnO₂)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a high-pressure reactor, combine HMF (e.g., 1 mmol), the catalyst (e.g., CuO, 5 mol%), and a base (e.g., Na₂CO₃, 1.5 mmol) in water (e.g., 20 mL).

-

Pressurize the reactor with oxygen or air to the desired pressure (e.g., 10-20 bar).

-

Heat the mixture to the reaction temperature (e.g., 100-140 °C) with vigorous stirring.

-

Maintain the reaction for a specified time (e.g., 2-6 hours), monitoring the progress by HPLC.

-

After cooling to room temperature, vent the reactor and filter to remove the catalyst.

-

Acidify the filtrate with HCl to precipitate the FFCA.

-

Collect the solid FFCA by filtration, wash with cold water, and dry under vacuum.

-

The crude FFCA can be further purified by recrystallization.

Step 2: Esterification of FFCA to this compound (MFFC)

The final step in this route is the esterification of the carboxylic acid group of FFCA with methanol. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method for this transformation.[]

Causality in Fischer Esterification: The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and the water produced is removed.[]

Experimental Protocol: Fischer Esterification of FFCA

This protocol provides a general procedure for the esterification of FFCA.

Materials:

-

5-Formylfuran-2-carboxylic acid (FFCA)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, suspend FFCA (e.g., 1 mmol) in an excess of anhydrous methanol (e.g., 20 mL).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 4-8 hours), monitoring the reaction by TLC.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude MFFC.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Part III: The Alternative Synthetic Route - A Two-Step Oxidation Strategy

An alternative approach to MFFC involves the initial formation of methyl 5-(hydroxymethyl)furan-2-carboxylate, followed by the selective oxidation of the alcohol functionality.

Step 1: Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate

This intermediate can be synthesized from biomass-derived furfuryl alcohol through a series of reactions including formylation, oxidation, and esterification.

Step 2: Selective Oxidation to MFFC

The selective oxidation of the primary alcohol in methyl 5-(hydroxymethyl)furan-2-carboxylate to an aldehyde presents a challenge, as the ester group and the furan ring must remain intact. Mild oxidizing agents are required for this transformation.

Causality in Selective Oxidation: Reagents like manganese dioxide (MnO₂) are known for the selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes. The furanic alcohol in this substrate is analogous and can be selectively oxidized under these conditions.

Experimental Protocol: Selective Oxidation of Methyl 5-(hydroxymethyl)furan-2-carboxylate

Materials:

-

Methyl 5-(hydroxymethyl)furan-2-carboxylate

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM) or chloroform (CHCl₃)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve methyl 5-(hydroxymethyl)furan-2-carboxylate (e.g., 1 mmol) in a suitable solvent like dichloromethane (e.g., 20 mL).

-

Add a significant excess of activated manganese dioxide (e.g., 10-20 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude MFFC.

-

Purify the product by column chromatography on silica gel.

Data Presentation and Quantitative Analysis

The following table summarizes typical yields and conditions for the key transformations discussed. It is important to note that these values are representative and can be optimized for specific laboratory or industrial settings.

| Reaction Step | Starting Material | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| Dehydration | D-Fructose | HMF | Solid Acid (e.g., Amberlyst-15) | DMSO | 120-140 | 60-80 |

| Oxidation | HMF | FFCA | CuO or MnO₂ / O₂ | Water | 100-140 | 70-90 |

| Esterification | FFCA | MFFC | H₂SO₄ | Methanol | Reflux | 80-95 |

| Selective Oxidation | Methyl 5-(hydroxymethyl)furan-2-carboxylate | MFFC | Activated MnO₂ | DCM | Room Temp. | 70-90 |

Conclusion and Future Outlook

The synthesis of this compound from biomass represents a significant step towards a more sustainable chemical industry. The pathways outlined in this guide, proceeding through the versatile platform chemical HMF, offer robust and adaptable methods for researchers and drug development professionals. While the multi-step processes are well-established, future research will likely focus on the development of one-pot tandem reactions that combine oxidation and esterification steps, thereby improving process efficiency and reducing waste. The continued exploration of novel catalytic systems, including biocatalysis, will further enhance the green credentials of MFFC production, paving the way for its wider application in the synthesis of next-generation pharmaceuticals and materials.

References

-

Anastas, P. T., & Kirchhoff, M. M. (2002). Origins, Current Status, and Future Challenges of Green Chemistry. Accounts of Chemical Research, 35(9), 686–694. [Link]

-

Esposito, D., & Antonietti, M. (2015). Valorization of Lignocellulosic Biomass to Value-Added Chemicals and Fuels. Angewandte Chemie International Edition, 54(32), 9394-9405. [Link]

-

Rosatella, A. A., Simeonov, S. P., Afonso, C. A. M., & Branco, L. C. (2011). Supported Ionic Liquids: Innovative Materials for Catalysis and Organic Synthesis. Journal of Materials Chemistry, 21(44), 17641-17654. [Link]

-

Ventura, M., et al. (2016). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. ChemSusChem, 9(10), 1096-1100. [Link]

-

Werpy, T., & Petersen, G. (2004). Top Value Added Chemicals from Biomass: Volume I--Results of Screening for Potential Candidates from Sugars and Synthesis Gas. U.S. Department of Energy. [Link]

-

Ricciardi, L., et al. (2021). Production of furans from C5 and C6 sugars in the presence of polar organic solvents. Sustainable Energy & Fuels, 5(23), 5966-5986. [Link]

-

Villa, A., et al. (2010). Selective oxidation of 5-hydroxymethyl-furfural to 2,5-furandicarboxylic acid by Au-based catalysts. ChemSusChem, 3(6), 701-704. [Link]

-

van Putten, R. J., et al. (2013). Hydroxymethylfurfural, a versatile platform chemical made from renewable resources. Chemical reviews, 113(3), 1499-1597. [Link]

-

O'Sullivan, B. (1997). Fischer-Speier Esterification. Comprehensive Organic Synthesis, 6, 1059-1080. [Link]

-

Zhang, Z., & Deng, K. (2015). Recent advances in the catalytic oxidation of 5-hydroxymethylfurfural into 2, 5-furandicarboxylic acid. ACS Catalysis, 5(11), 6529-6544. [Link]

-

Román-Leshkov, Y., Chheda, J. N., & Dumesic, J. A. (2006). Phase modifiers promote in situ separation of furfural from aqueous solutions of xylose. Science, 312(5782), 1933-1937. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]

-

Chheda, J. N., Román-Leshkov, Y., & Dumesic, J. A. (2007). Production of 5-hydroxymethylfurfural and furfural by dehydration of biomass-derived mono-and poly-saccharides. Green Chemistry, 9(4), 342-350. [Link]

-

Sajid, M., et al. (2018). Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives. Green Chemistry, 20(14), 3192-3214. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12283779, this compound." PubChem, [Link].

-

Neaţu, Ş., et al. (2016). Selective oxidation of 5-hydroxymethylfurfural to 2, 5-furandicarboxylic acid over MnOx–CeO2 composite catalysts. Green Chemistry, 18(6), 1737-1746. [Link]

-

Huber, G. W., Iborra, S., & Corma, A. (2006). Synthesis of transportation fuels from biomass: chemistry, catalysts, and engineering. Chemical reviews, 106(9), 4044-4098. [Link]

-

Weingarten, R., et al. (2010). A one-pot conversion of fructose to 2, 5-dimethylfuran in ionic liquids. ChemSusChem, 3(11), 1280-1283. [Link]

-

Wang, T., et al. (2011). A one-pot, two-step process for the production of 2, 5-diformylfuran from fructose. Green Chemistry, 13(5), 1157-1160. [Link]

-

Bhaumik, A., & Dhepe, P. L. (2015). Conversion of cellulose to 5-hydroxymethylfurfural in the presence of a solid acid catalyst. Catalysis Science & Technology, 5(1), 133-145. [Link]

-

Ståhlberg, T., et al. (2011). A one-pot catalytic conversion of cellulose to 2, 5-dimethylfuran. ChemSusChem, 4(8), 1106-1109. [Link]

-

De, S., Dutta, S., & Saha, B. (2011). A review on the synthesis of 2, 5-diformylfuran and its derivatives. Green Chemistry, 13(10), 2859-2872. [Link]

-

Artz, J., et al. (2018). Sustainable conversion of carbohydrates to the platform chemical 5-hydroxymethylfurfural. Angewandte Chemie International Edition, 57(52), 17000-17021. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2793719, 5-Formyl-2-furancarboxylic acid." PubChem, [Link].

-

Alamillo, R., et al. (2012). The selective hydrogenation of biomass-derived 5-hydroxymethylfurfural using heterogeneous catalysts. Green Chemistry, 14(5), 1413-1419. [Link]

-

Wang, F., et al. (2014). Catalytic conversion of fructose and glucose into 5-hydroxymethylfurfural with a solid phosphotungstic acid catalyst. Bioresource technology, 153, 391-395. [Link]

-

Miyazawa, T., et al. (2005). A convenient synthesis of 5-substituted furan-2-carbaldehydes from furfuryl alcohol. Tetrahedron Letters, 46(15), 2645-2647. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. researchgate.net [researchgate.net]

A Spectroscopic Guide to Methyl 5-Formylfuran-2-carboxylate: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 5-formylfuran-2-carboxylate is a versatile heterocyclic compound with significant applications in organic synthesis and as a building block for pharmaceuticals and advanced materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings of the observed spectral features and offer field-proven insights into data acquisition and interpretation, empowering researchers to confidently identify and characterize this important molecule.

Introduction: The Chemical Identity of this compound

This compound, with the chemical formula C₇H₆O₄ and a molecular weight of 154.12 g/mol , is a disubstituted furan derivative. The molecule features a central furan ring, an electron-withdrawing formyl group at the 5-position, and a methyl ester group at the 2-position. This unique arrangement of functional groups dictates its reactivity and is clearly reflected in its spectroscopic signatures. Accurate interpretation of these spectra is not merely an academic exercise; it is a critical quality control step in its synthesis and a prerequisite for its application in complex molecular design.

Below is a diagram illustrating the molecular structure and the numbering convention used throughout this guide for spectral assignments.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the furan ring protons, the aldehyde proton, and the methyl ester protons. The electron-withdrawing nature of the formyl and ester groups significantly influences the chemical shifts of the furan protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 9.75 | s | 1H | - | H-aldehyde |

| 7.40 | d | 1H | 3.7 | H4 |

| 7.25 | d | 1H | 3.7 | H3 |

| 3.95 | s | 3H | - | -OCH₃ |

Note: This is a predicted spectrum based on known chemical shift values for similar furan derivatives.

Interpretation and Causality:

-

Aldehyde Proton (δ 9.75): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. This results in its characteristic downfield chemical shift. It appears as a singlet as there are no adjacent protons to couple with.

-

Furan Ring Protons (δ 7.40 and 7.25): The two protons on the furan ring, H3 and H4, appear as doublets due to mutual coupling. The observed coupling constant of approximately 3.7 Hz is typical for a three-bond coupling between protons on a furan ring. The relative chemical shifts of H3 and H4 are influenced by the electronic effects of the substituents. The formyl group at C5 has a stronger deshielding effect on the adjacent H4, while the ester group at C2 deshields H3.

-

Methyl Ester Protons (δ 3.95): The three protons of the methyl group of the ester appear as a sharp singlet. Their chemical shift is in the typical region for methyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 178.0 | C-aldehyde |

| 158.5 | C-ester (C=O) |

| 152.0 | C5 |

| 148.0 | C2 |

| 125.0 | C4 |

| 118.0 | C3 |

| 52.5 | -OCH₃ |

Note: This is a predicted spectrum based on known chemical shift values for similar furan derivatives.

Interpretation and Causality:

-

Carbonyl Carbons (δ 178.0 and 158.5): The carbon atoms of the aldehyde and ester carbonyl groups are the most deshielded carbons in the molecule, appearing at the lowest field. The aldehyde carbonyl carbon is typically found further downfield than the ester carbonyl carbon.

-

Furan Ring Carbons (δ 152.0, 148.0, 125.0, 118.0): The carbons of the furan ring resonate in the aromatic region. The carbons directly attached to the oxygen atom and the electron-withdrawing substituents (C2 and C5) are the most deshielded. The chemical shifts of C3 and C4 are upfield relative to C2 and C5.

-

Methyl Ester Carbon (δ 52.5): The carbon of the methyl group of the ester appears at a characteristic upfield chemical shift.

Figure 2: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the carbonyl groups.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1470 | Medium-Strong | C=C stretch (furan ring) |

| ~1250, ~1100 | Strong | C-O stretch (ester and ether) |

Note: This is a predicted spectrum based on characteristic IR absorption frequencies.

Interpretation and Causality:

-

Carbonyl Stretching Vibrations (1725 cm⁻¹ and 1680 cm⁻¹): The two strong absorption bands in the carbonyl region are the most prominent features of the IR spectrum. The ester carbonyl typically absorbs at a higher frequency than the aldehyde carbonyl, especially when the aldehyde is conjugated with the aromatic furan ring, which lowers its stretching frequency.

-

C-H Stretching Vibrations (3100-3000 cm⁻¹ and 2960-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching of the furan ring, while those below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

-

Furan Ring Vibrations (~1580, ~1470 cm⁻¹): The C=C stretching vibrations of the furan ring give rise to characteristic absorptions in this region.

-

C-O Stretching Vibrations (~1250, ~1100 cm⁻¹): Strong absorptions corresponding to the C-O stretching of the ester and the ether linkage within the furan ring are expected in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 154. This corresponds to the molecular weight of this compound (C₇H₆O₄). The presence of this peak confirms the elemental composition.

Predicted Major Fragmentation Pathways:

The fragmentation of the molecular ion is driven by the presence of the functional groups and the stability of the resulting fragments.

-

Loss of the methoxy group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.

-

[M - OCH₃]⁺ = 154 - 31 = m/z 123

-

-

Loss of the formyl group (-CHO): The formyl group can be lost as a radical.

-

[M - CHO]⁺ = 154 - 29 = m/z 125

-

-

Loss of carbon monoxide (CO) from the formyl group: Aldehydes can undergo fragmentation with the loss of a neutral CO molecule.

-

[M - CO]⁺ = 154 - 28 = m/z 126

-

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable method.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the separation of the compound from any impurities.

-

MS Conditions: Acquire the mass spectrum in full scan mode over a mass range of m/z 40-300.

Conclusion: A Unified Spectroscopic Picture

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leaves no ambiguity. For researchers and drug development professionals, a solid grasp of these spectroscopic techniques and their application is indispensable for ensuring the identity, purity, and quality of this and other vital chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Exclusive Chemistry Ltd. Methyl 5-formyl-2-furoate. [Link]

An In-depth Technical Guide to Methyl 5-formylfuran-2-carboxylate: Properties, Synthesis, and Applications

Introduction: The Emergence of a Versatile Furanic Building Block

Methyl 5-formylfuran-2-carboxylate, a derivative of the bio-based platform chemical 5-hydroxymethylfurfural (HMF), has garnered significant attention in the scientific community. Its unique bifunctional structure, featuring both an aldehyde and a methyl ester attached to a furan ring, makes it a highly versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its burgeoning applications, particularly in the realm of drug discovery and development. The strategic positioning of its reactive functional groups allows for a diverse range of chemical transformations, positioning it as a key scaffold for the construction of complex molecular architectures.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in research and development. These properties dictate its behavior in various solvents and reaction conditions, informing purification strategies and synthetic methodologies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₄ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| CAS Number | 5904-71-2 | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Brown solid | [3] |

| Melting Point | 87-92 °C | [2][3] |

| Boiling Point | 268 °C (Predicted) | [3] |

| Solubility | Slightly soluble in acetonitrile and chloroform. | [3] |

| LogP | 0.6 | [1] |

| Topological Polar Surface Area (TPSA) | 56.5 Ų | [1] |

Spectral Characterization: Unveiling the Molecular Structure

Spectroscopic analysis provides irrefutable evidence of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a related compound, methyl 5-formyl-2-methyl-3-furoate, shows characteristic signals for the aldehyde proton (δ ~9.56 ppm), the furan ring proton (δ ~7.47 ppm), the methyl ester protons (δ ~3.87 ppm), and the methyl group on the furan ring (δ ~2.69 ppm)[4]. For this compound, one would expect to see the aldehyde proton in a similar downfield region, two distinct signals for the furan ring protons, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. Key resonances are expected for the carbonyl carbons of the aldehyde and the ester, as well as for the sp²-hybridized carbons of the furan ring and the sp³-hybridized carbon of the methyl ester.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester functionalities. The carboxylate group typically exhibits asymmetrical and symmetrical stretching vibrations in the ranges of 1510-1650 cm⁻¹ and 1280-1400 cm⁻¹, respectively[5]. The aldehyde C=O stretch is expected to appear at a higher wavenumber.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data for this compound is available and indicates a molecular ion peak corresponding to its molecular weight of 154.12 g/mol [1].

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate.

Synthesis from 5-Hydroxymethylfurfural (HMF)

A common and efficient route to this compound involves the oxidation of the readily available bio-based platform chemical, 5-hydroxymethylfurfural (HMF). This transformation can be achieved using various oxidizing agents.

Synthesis of this compound from HMF.

Experimental Protocol: Oxidation of HMF and subsequent Esterification

-

Oxidation of HMF: 5-Hydroxymethylfurfural is oxidized to 5-formylfuran-2-carboxylic acid. This can be accomplished using various methods, including catalytic oxidation with air or oxygen in the presence of a suitable catalyst.

-

Esterification: The resulting 5-formylfuran-2-carboxylic acid is then esterified to yield this compound. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, and heating the mixture under reflux.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Key Chemical Transformations

The bifunctional nature of this compound allows for selective transformations at either the aldehyde or the ester group, or reactions involving both.

Key chemical transformations of this compound.

-

Oxidation of the Aldehyde: The formyl group can be readily oxidized to a carboxylic acid, which can then be esterified to yield dimethyl 2,5-furandicarboxylate, a valuable monomer for the production of bio-based polymers.

-

Reduction of the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol in the presence of the ester group using mild reducing agents like sodium borohydride. This yields methyl 5-(hydroxymethyl)furan-2-carboxylate, another important synthetic intermediate[6][7].

-

Condensation Reactions: The aldehyde functionality is a prime site for C-C bond formation through various condensation reactions, including the Wittig reaction, Knoevenagel condensation, and aldol condensation. These reactions are instrumental in elaborating the molecular framework and introducing further complexity.

Applications in Drug Development and Beyond

The unique structural features of this compound make it an attractive starting material for the synthesis of a wide array of biologically active molecules and functional materials.

A Scaffold for Medicinal Chemistry

The furan nucleus is a common motif in many pharmaceuticals and natural products. The ability to functionalize both the C2 and C5 positions of the furan ring in this compound provides a powerful platform for generating libraries of compounds for drug screening. For instance, derivatives of furan-2-carboxylic acids have been investigated for their potential as antimycobacterial agents[8]. The aldehyde group can be converted into various other functionalities, such as amines, imines, and oximes, which are prevalent in pharmacologically active compounds.

Intermediate in the Synthesis of Bio-based Polymers

As mentioned earlier, the oxidation of this compound leads to dimethyl 2,5-furandicarboxylate, a key monomer for the synthesis of polyethylene furanoate (PEF). PEF is a bio-based polyester with superior barrier properties compared to conventional polyethylene terephthalate (PET), making it a promising sustainable alternative for packaging applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Promising Future for a Bio-derived Intermediate

This compound stands out as a valuable and versatile building block derived from renewable resources. Its straightforward synthesis, well-defined reactivity, and strategic placement of functional groups provide chemists with a powerful tool for the construction of complex molecules. As the demand for sustainable chemical processes and novel therapeutic agents continues to grow, the importance of intermediates like this compound in both academic research and industrial applications is set to expand significantly.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (2024, April 29). Methyl 5-formyl-2-furoate. Retrieved from [Link]

-

LabSolutions. (n.d.). Methyl 5-formyl-2-furancarboxylate. Retrieved from [Link]

- Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

Sources

- 1. This compound | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exchemistry.com [exchemistry.com]

- 3. METHYL 5-FORMYL-2-FUROATE | 5904-71-2 [chemicalbook.com]

- 4. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 5. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]

Methyl 5-formylfuran-2-carboxylate: A Technical Guide for Scientific Professionals

An In-depth Exploration of CAS Number 5904-71-2 for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-formylfuran-2-carboxylate (MFFC), identified by CAS number 5904-71-2, is a versatile furan derivative with significant potential across various scientific disciplines. This guide provides a comprehensive technical overview of MFFC, delving into its chemical and physical properties, synthesis methodologies, and diverse applications, with a particular focus on its role as a key intermediate in the pharmaceutical and agrochemical industries. We will explore its synthesis from biomass-derived platform chemicals, its characterization through various analytical techniques, and its utility in the development of novel therapeutic agents and other high-value organic compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Table of Contents

-

Introduction to this compound

-

Physicochemical Properties

-

Synthesis and Manufacturing

-

Key Applications in Research and Development

-

Safety, Handling, and Storage

-

References

Introduction to this compound

This compound is an organic compound characterized by a furan ring substituted with both a methyl ester and a formyl (aldehyde) group.[1] Its unique bifunctional nature makes it a valuable building block in organic synthesis. The presence of both an electron-withdrawing carboxylate group and a reactive aldehyde group on the furan scaffold allows for a wide range of chemical transformations, making it a sought-after intermediate for the synthesis of more complex molecules.

The growing interest in sustainable chemistry has highlighted the importance of furan derivatives, which can often be sourced from renewable biomass. MFFC, in this context, represents a key downstream product from the oxidation of 5-hydroxymethylfurfural (HMF), a prominent platform chemical derived from the dehydration of C6 carbohydrates.[2] This bio-based origin adds to its appeal for developing greener and more sustainable chemical processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 5904-71-2 | [1][3][4] |

| Molecular Formula | C₇H₆O₄ | [1][3][4] |

| Molecular Weight | 154.12 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 5-formyl-2-furoate, 5-(Methoxycarbonyl)furfural, 5-Carbomethoxy-2-furaldehyde | [3] |

| Appearance | Solid | [5][6] |

| Melting Point | 87-88 °C (91-92 °C also reported) | [3][4] |

| Boiling Point | 268 °C | [3] |

| Density | 1.265 g/mL | [3][4] |

| Flash Point | 116 °C | [3] |

| Solubility | Slightly soluble in acetonitrile and chloroform | [3] |

| SMILES | COC(=O)C1=CC=C(O1)C=O | [1] |

| InChIKey | KDPOOUQFAUOHHX-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the selective oxidation of 5-hydroxymethylfurfural (HMF). HMF itself is a key bio-based platform molecule derived from the acid-catalyzed dehydration of hexoses such as fructose and glucose. The challenge in this synthesis lies in the selective oxidation of the primary alcohol group of HMF to an aldehyde, and the subsequent esterification of the carboxylic acid group, or the direct selective oxidation of HMF to the corresponding acid followed by esterification.

Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF)

The selective oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA), the precursor to MFFC, is a critical step.[2] Various catalytic systems have been developed to achieve high yields and selectivities under mild conditions.[2][7] These often involve the use of precious metal catalysts (e.g., Pt-based) or non-precious transition metal oxides.[2][8][9]

The general reaction pathway can be visualized as follows:

Caption: Synthesis pathway from HMF to MFFC.

The oxidation of HMF can proceed through two main pathways, one involving the initial oxidation of the aldehyde group and the other the alcohol group.[10][11] Controlling the reaction conditions and catalyst selection is crucial to favor the formation of FFCA.

Experimental Protocol: Piezocatalytic Oxidation of HMF to FFCA

Recent research has explored novel methods such as piezocatalysis for the selective oxidation of HMF. The following is a conceptual protocol based on such studies:

-

Catalyst Preparation: Decorate hydroxyapatite (HAP) with platinum (Pt) nanoparticles to create a Pt/HAP piezocatalyst.

-

Reaction Setup: In a suitable reaction vessel, disperse the Pt/HAP catalyst in an aqueous solution of HMF.

-

Piezocatalysis: Subject the reaction mixture to ultrasonic irradiation at room temperature. The piezoelectric effect in HAP, enhanced by the Pt decoration, generates charge carriers that promote the selective oxidation of HMF.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of FFCA.

-

Product Isolation: After completion of the reaction, separate the catalyst by filtration. The aqueous solution containing FFCA can then be used for the subsequent esterification step.

This method offers a promising green alternative, operating under mild conditions without the need for harsh oxidants.[2]

Key Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide array of organic compounds.

Pharmaceutical Synthesis

MFFC serves as a versatile scaffold for the synthesis of various pharmaceutical compounds.[3] The aldehyde group can be readily transformed into other functional groups or used in condensation reactions, while the ester group can be hydrolyzed or converted to amides. This allows for the construction of complex molecular architectures with potential therapeutic applications. For instance, furan-based compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.[12][13]

Sources

- 1. This compound | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taikangreactor.com [taikangreactor.com]

- 3. Cas 5904-71-2,METHYL 5-FORMYL-2-FUROATE | lookchem [lookchem.com]

- 4. exchemistry.com [exchemistry.com]

- 5. aksci.com [aksci.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of 5-hydroxymethylfurfural to 5-formyl furan-2-carboxylic acid by non-precious transition metal oxide-based catalyst | CoLab [colab.ws]

- 9. aminer.org [aminer.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2,5-Furandicarboxylic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

The Synthetic Versatility of Methyl 5-formylfuran-2-carboxylate: A Technical Guide for Chemical Innovation

Foreword: The Furan Scaffold in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of versatile, bio-based platform molecules is of paramount importance. Among these, furan derivatives, accessible from the dehydration of carbohydrates, have emerged as pivotal building blocks. This guide focuses on a particularly valuable, yet often overlooked, derivative: Methyl 5-formylfuran-2-carboxylate (MFFC) . Possessing two distinct and orthogonally reactive functional groups—an aldehyde and a methyl ester—MFFC offers a wealth of synthetic possibilities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the synthesis, reactivity, and strategic applications of this potent chemical intermediate. We will explore the causality behind experimental choices, provide validated protocols, and demonstrate its role in the construction of complex molecular architectures.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is the bedrock of its effective and safe utilization.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 5904-71-2 |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol |

| Appearance | White to yellow or orange powder/crystal |

| SMILES | COC(=O)C1=CC=C(O1)C=O |

| InChIKey | KDPOOUQFAUOHHX-UHFFFAOYSA-N |

Safety and Handling: this compound is classified as an irritant.[1] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: Store in a cool, dry place between 10°C and 25°C in a tightly sealed container.

Synthesis of this compound: From Biomass to Building Block

The primary and most sustainable route to MFFC begins with 5-(hydroxymethyl)furfural (HMF), a key bio-based platform chemical derived from the acid-catalyzed dehydration of C6 sugars. The synthesis is a two-step process: the selective oxidation of HMF to 5-formylfuran-2-carboxylic acid (FFCA), followed by esterification.

Caption: Synthetic pathway from biomass to MFFC.

Step 1: Selective Oxidation of HMF to 5-Formylfuran-2-carboxylic acid (FFCA)

The critical challenge in this step is the selective oxidation of the primary alcohol at the C5 position while preserving the aldehyde at the C2 position. Various catalytic systems have been developed to achieve this transformation with high selectivity. Non-precious metal oxide-based catalysts are particularly attractive for their cost-effectiveness and efficiency.

Authoritative Insight: The choice of catalyst and reaction conditions is pivotal to prevent over-oxidation to the dicarboxylic acid (FDCA) or oxidation of the formyl group. Catalysts based on copper/cerium oxides have demonstrated excellent selectivity for FFCA in aqueous media, using oxygen as the oxidant.[2] This approach is environmentally benign and avoids the use of harsh or stoichiometric oxidants.

Table 2: Comparison of Catalytic Systems for HMF Oxidation to FFCA

| Catalyst System | Oxidant | Solvent | Temp (°C) | HMF Conv. (%) | FFCA Selectivity (%) | Reference |

| CuO-CeO₂ | O₂ | Water | 100 | 99 | 90 | |

| Mn₃Fe₇ mixed oxide | O₂ | Water | 140 | 83 | 45.4 (37.7% Yield) | |

| Pt/HAP | Ultrasound | Water | RT | 96 | 72.9 (70% Yield) |

Step 2: Fischer Esterification of FFCA to MFFC

With FFCA in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction with methanol is an equilibrium process. To drive the reaction to completion, methanol is typically used as the solvent (in large excess), and a strong acid catalyst is employed.

Causality in Protocol Design: The Fischer esterification is reversible.[3][4] The use of excess methanol shifts the equilibrium towards the product side according to Le Châtelier's principle. An acid catalyst, such as sulfuric acid or tosic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[4] The removal of water, a byproduct, can also be employed to drive the equilibrium forward, though with excess alcohol as the solvent, this is often sufficient.

Experimental Protocol: Synthesis of this compound (MFFC)

This protocol is a standard representation of a Fischer esterification and is based on well-established chemical principles.[3][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-formylfuran-2-carboxylic acid (FFCA) (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-50 eq, serving as both reactant and solvent).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure MFFC.

Core Applications in Organic Synthesis

The synthetic utility of MFFC stems from the differential reactivity of its aldehyde and ester functionalities. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the ester can be hydrolyzed, reduced, or converted to other derivatives.

Caption: Key synthetic transformations of MFFC.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a base.[6] MFFC's aldehyde group readily participates in this reaction, yielding highly functionalized furan derivatives that are valuable in materials science and as pharmaceutical intermediates.

Authoritative Insight: The choice of base catalyst is crucial. Weak bases like piperidine or triethylamine are often sufficient to deprotonate the active methylene compound without promoting side reactions.[7] The reaction is typically driven by the formation of a stable, conjugated π-system and the elimination of water.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from established procedures for the Knoevenagel condensation of furan-2-carboxaldehydes.[7][8][9]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution. Monitor by TLC until the starting aldehyde is consumed.

-

Isolation: If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction provides an invaluable method for converting aldehydes into alkenes with control over the double bond's position.[10][11] Reacting MFFC with a phosphorus ylide allows for the extension of the carbon chain at the C5 position, introducing a vinyl group that can be further elaborated.

Causality in Protocol Design: The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) generally favor the formation of the (E)-alkene, while non-stabilized ylides (with alkyl substituents) favor the (Z)-alkene.[11] The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide. The formation of the very stable P=O bond is the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol is based on general procedures for Wittig reactions with stabilized ylides.[10]

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), in an anhydrous aprotic solvent such as THF or dichloromethane.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

-

Work-up: Upon completion, concentrate the solvent under reduced pressure.

-

Purification: The major byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether mixture). Further purification of the desired alkene product is typically achieved by column chromatography on silica gel.

Application in Drug Development: The Ranitidine Case Study

While direct synthesis of a marketed drug using MFFC may not be the primary route, the furan scaffold it represents is a key structural motif in pharmaceuticals. A compelling example is Ranitidine (Zantac) , a widely known H₂-receptor antagonist used to treat stomach ulcers. The synthesis of Ranitidine relies on a furan methanol derivative that is conceptually just one reductive step away from MFFC's core structure.

Caption: Conceptual synthetic linkage of MFFC to the Ranitidine core structure.

The established synthesis of Ranitidine often starts from furfuryl alcohol.[12] This starting material is then subjected to a Mannich-type reaction to install the dimethylaminomethyl group, followed by further functionalization to build the final drug molecule.[12][13][14] A key intermediate, 5-[(dimethylamino)methyl]furfuryl alcohol, highlights the importance of the 2,5-disubstituted furan pattern.[12]

By performing a selective reduction of the aldehyde in MFFC to an alcohol (yielding Methyl 5-(hydroxymethyl)furan-2-carboxylate), followed by reduction of the ester, one can access Furan-2,5-dimethanol. This diol is a versatile precursor that can be functionalized to enter the Ranitidine synthetic pathway. This demonstrates how MFFC serves as a masked, bio-renewable synthon for key structural motifs required in complex drug synthesis.

Conclusion and Future Outlook

This compound is more than just a furan derivative; it is a strategic platform molecule poised for significant application in advanced organic synthesis. Its dual functionality, coupled with its origin from renewable biomass, makes it an attractive and sustainable building block for the pharmaceutical, agrochemical, and materials science industries. The synthetic transformations detailed in this guide—from its own synthesis to its application in robust C-C bond-forming reactions—underscore its versatility. As the chemical industry continues its shift towards greener and more efficient processes, the strategic implementation of bio-based synthons like MFFC will be indispensable in driving innovation and sustainability.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12283779, this compound. Retrieved January 12, 2026, from [Link]

-

YouTube. (2020, January 7). Preparation of Ranitidine: A Furan containing anti-ulcer medicine. Retrieved January 12, 2026, from [Link]

-

Solvent Free Wittig Reactions. (n.d.). Retrieved January 12, 2026, from [Link]

-

New Drug Approvals. (2016, October 15). Ranitidine. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). DE69532533T2 - Method for producing ranitidine.

-

MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved January 12, 2026, from [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 12, 2026, from [Link]

-

Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation, Reaction conditions: malononitrile... Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 12, 2026, from [Link]

-

Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(28), 19349-19361. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. www1.udel.edu [www1.udel.edu]

- 11. researchgate.net [researchgate.net]

- 12. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

The Versatile Virtuoso: A Technical Guide to Methyl 5-formylfuran-2-carboxylate as a Premier Building Block for Heterocyclic Scaffolds

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-formylfuran-2-carboxylate (MFFC), a bio-renewable platform chemical derived from the oxidation of 5-hydroxymethylfurfural (HMF), has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilically activatable ester group on a stable furan ring, offers a rich playground for the construction of diverse and complex heterocyclic systems. This in-depth technical guide explores the strategic application of MFFC in the synthesis of key heterocyclic scaffolds, including pyridines, pyrroles, thiophenes, and dihydropyrimidinones. We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to empower researchers in leveraging this remarkable molecule for applications in drug discovery, materials science, and agrochemicals.

Introduction: The Rise of a Bio-Based Synthon

The imperative for sustainable chemical practices has catalyzed the exploration of bio-based platform molecules as alternatives to petrochemical feedstocks. This compound (MFFC) stands out as a prime example of this paradigm shift.[1] Synthesized from the selective oxidation of 5-hydroxymethylfurfural (HMF), which is readily obtained from the dehydration of C6 sugars, MFFC offers a rigid, furan-based scaffold adorned with two distinct functional handles.[1] This inherent functionality makes it an ideal precursor for a multitude of cyclization and multicomponent reactions, enabling the efficient assembly of heterocyclic cores that are prevalent in a vast array of biologically active compounds and functional materials. This guide will illuminate the strategic considerations and practical methodologies for harnessing the synthetic potential of MFFC.

The Hantzsch Pyridine Synthesis: Crafting Functionalized Pyridines

The Hantzsch pyridine synthesis, a classic multicomponent reaction, provides a straightforward route to 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[2][3] These scaffolds are of immense pharmacological importance, with many dihydropyridine derivatives acting as calcium channel blockers.[2] The use of MFFC as the aldehyde component in this reaction introduces a valuable furan-carboxylate moiety at the 4-position of the resulting pyridine ring, opening avenues for further functionalization and the development of novel analogues.

Mechanistic Rationale and Strategic Considerations

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[4] The reaction proceeds through a series of condensations and cyclizations, as illustrated below.

Sources

The Evolving Landscape of Furan-Based Scaffolds: A Technical Guide to Methyl 5-formylfuran-2-carboxylate Derivatives and Their Applications

Foreword: The Furan Core - A Privileged Scaffold in Modern Chemistry

The furan nucleus, a simple five-membered aromatic heterocycle, has consistently proven to be a remarkably versatile and privileged scaffold in the realms of medicinal chemistry, materials science, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone for the development of novel molecules with diverse functionalities. Within this vast chemical space, Methyl 5-formylfuran-2-carboxylate (MFC) emerges as a particularly valuable building block. Possessing both an aldehyde and a methyl ester group, MFC offers two distinct points for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties. This guide provides an in-depth exploration of MFC derivatives, from their synthesis and characterization to their burgeoning applications, with a focus on providing actionable insights for researchers and drug development professionals.

This compound: The Core Moiety

This compound (MFC) is a furan derivative that serves as a pivotal starting material for the synthesis of a multitude of organic compounds with applications in pharmaceuticals and agrochemicals.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of MFC is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | [3][4] |

| Molecular Weight | 154.12 g/mol | [4] |

| Melting Point | 87-88 °C | |

| Boiling Point | 268 °C | |

| Appearance | Brown solid | |

| Solubility | Slightly soluble in acetonitrile and chloroform | |

| CAS Number | 5904-71-2 | [3][4] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, MFC is classified as a warning-level hazard.[4] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthetic Pathways to MFC Derivatives: A World of Possibilities

The dual reactivity of the aldehyde and ester functionalities of MFC allows for the generation of a diverse library of derivatives. The following sections detail the synthesis of key classes of MFC derivatives, providing both the rationale behind the chosen methodologies and step-by-step protocols.

Schiff Base Derivatives: The Gateway to Bioactivity

The condensation of the formyl group of MFC with primary amines is a straightforward and efficient method to produce Schiff base derivatives. These imines are not only stable compounds in their own right but also serve as versatile intermediates for further functionalization. Schiff bases derived from furan moieties have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects.[5]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To this solution, add the desired primary amine (1.0-1.2 eq).

-

Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Hydrazone Derivatives: Scaffolds for Coordination Chemistry and Pharmacology

Hydrazones are another important class of derivatives readily synthesized from the formyl group of MFC. The reaction with hydrazine or its substituted counterparts yields compounds with the R=N-NH₂ functionality. These derivatives are of significant interest due to their chelating properties and have been extensively studied as ligands in coordination chemistry and as pharmacologically active agents.[6]

This protocol is adapted from a general method for hydrazone synthesis.[6][7][8]

-

Preparation of Reactant Solution: Dissolve this compound (1.0 mmol) in 15 mL of ethanol in a round-bottom flask.

-

Addition of Hydrazide: Add a solution of the desired hydrazide (e.g., isonicotinic hydrazide, 1.0 mmol) in 10 mL of ethanol to the flask.

-

Acid Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

-

Crystallization and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will often crystallize out of the solution. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and dry it in a desiccator.

Thiosemicarbazone Derivatives: A Focus on Anticancer and Antifungal Applications

Thiosemicarbazones are formed by the reaction of the aldehyde group of MFC with thiosemicarbazide. These derivatives have garnered significant attention for their potent biological activities, particularly as anticancer and antifungal agents.[9][10] Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for enzymatic functions in cancer cells and pathogenic fungi.[11]

This protocol is based on a general procedure for the synthesis of thiosemicarbazones.[12][13]

-

Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and thiosemicarbazide (1.0 eq) in ethanol.

-

Acid Catalyst: Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reaction: Reflux the mixture for 3-4 hours. Monitor the formation of the product by TLC.

-

Isolation of Product: After cooling, the thiosemicarbazone derivative typically precipitates. Collect the solid by filtration.

-

Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure compound.

Potential Applications of MFC Derivatives: From Medicine to Materials

The chemical diversity of MFC derivatives translates into a broad spectrum of potential applications. This section explores the most promising areas of investigation for these compounds.

Pharmacological Applications

The furan scaffold is a well-established pharmacophore, and MFC derivatives are no exception, exhibiting promising anticancer and antimicrobial activities.

Several studies have highlighted the potential of furan derivatives as anticancer agents.[14][15][16] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[17][18]

-

Inhibition of Signaling Pathways: Certain furan derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are frequently hyperactivated in various cancers.[3][19] By promoting the activity of the tumor suppressor PTEN, these compounds can effectively halt cancer cell growth.[3][19]

-

Induction of Apoptosis: Some furan-based compounds trigger the intrinsic mitochondrial pathway of apoptosis.[5][17] This is achieved by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5][17]

-

Cell Cycle Arrest: Furan derivatives have been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[5][17][18]

The following diagram illustrates the potential mechanisms by which MFC derivatives may exert their anticancer effects.

Caption: Potential anticancer mechanisms of MFC derivatives.

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Furan derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][2][20]

-

Mechanism of Action: The antimicrobial action of furan derivatives can involve various mechanisms, including the inhibition of microbial growth and the modification of essential enzymes.[20] Some derivatives, particularly nitrofurans, undergo reductive activation within bacterial cells to generate reactive intermediates that damage bacterial DNA and ribosomal proteins.[1] Other furan compounds are believed to disrupt the integrity of the microbial cell membrane.[21]

The following table summarizes the antimicrobial activity of some furan derivatives, highlighting their potential as leads for new anti-infective drugs.

| Derivative Class | Organism | Activity (MIC in µg/mL) | Reference |

| Amine Derivative | Staphylococcus aureus | 250 | [14][22] |

| Amine Derivative | Bacillus cereus | 500 | [23] |

| Furanone Derivative | Candida albicans | 8-16 | [24] |

The following diagram illustrates a generalized workflow for the discovery of novel antimicrobial furan derivatives.

Caption: Workflow for antimicrobial drug discovery with MFC derivatives.

Agrochemical Applications